Physicochemical Properties of Albendazole: A Technical Guide
Physicochemical Properties of Albendazole: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Albendazole (B1665689) is a broad-spectrum benzimidazole (B57391) anthelmintic agent used in the treatment of various parasitic worm infestations.[1][2][3] Its efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, absorption, and metabolic fate. This document provides a comprehensive overview of the core physicochemical characteristics of albendazole, detailed experimental methodologies for their determination, and a visual representation of its mechanism of action and metabolic pathways.
Note on Nomenclature: The term "Albene" is not a standard chemical identifier. It is often a trade name for products containing Albendazole. This guide focuses on the well-characterized active pharmaceutical ingredient, Albendazole.
Core Physicochemical Data
The fundamental physicochemical properties of Albendazole are summarized below. These parameters are critical for formulation development, as they influence the drug's dissolution rate and bioavailability. Albendazole is classified as a Biopharmaceutical Classification System (BCS) Class II substance, characterized by low solubility and high permeability.[4][5][6]
| Property | Value |
| IUPAC Name | Methyl [6-(propylthio)-1H-benzoimidazol-2-yl]carbamate[7] |
| Molecular Formula | C₁₂H₁₅N₃O₂S[1][7][8] |
| Molecular Weight | 265.34 g/mol [1][7][8] |
| Appearance | White to faintly yellowish or light yellow crystalline powder; colorless crystals.[7][9][10][11] |
| Melting Point | 207-211 °C (with decomposition)[4][7][9][11] |
| Boiling Point | 382 °C[12] |
| Density | 1.3 g/cm³[13] |
| pKa | Amphoteric with two ionization steps. Reported values include 10.26 and 2.80[14], as well as 4.27 and 9.51.[7] |
| LogP (Octanol-Water) | 2.7 - 3.5[7][11][15] |
| Aqueous Solubility | Practically insoluble in water.[9][10] Solubility is pH-dependent, increasing in acidic conditions.[7] Reported values vary: 0.75 mg/L (at 209 °C)[16], 0.016 mg/mL (in pH 6.0 buffer).[7] |
| Solubility in Solvents | Freely soluble in anhydrous formic acid.[10][16] Very slightly soluble in methylene (B1212753) chloride and ether.[10][16] Practically insoluble in ethanol.[10][16] Soluble in dimethyl sulfoxide (B87167) (DMSO), strong acids, and strong bases.[12][17] |
Experimental Protocols
The determination of Albendazole's physicochemical properties requires precise and validated analytical methods. Below are detailed methodologies for key experimental procedures.
Solubility Determination
This protocol outlines a robust method for determining the equilibrium solubility of Albendazole in various media.
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Preparation: An excess amount of Albendazole powder is added to a fixed volume (e.g., 25 mL) of the desired solvent (e.g., water, 0.1 M HCl) in a sealed container.[18][19]
-
Dispersion: The sample is initially subjected to ultrasonication for approximately 5 minutes to ensure thorough wetting and dispersion of the solid particles.[18][19]
-
Equilibration: The resulting suspension is placed under constant magnetic stirring in a temperature-controlled environment (e.g., 25 ± 2 °C) for 24 hours to allow the system to reach equilibrium.[18][19]
-
Phase Separation: After equilibration, the suspension is centrifuged at 3000 rpm for 30 minutes to separate the undissolved solid from the saturated supernatant.[18][19]
-
Sample Analysis: A precise aliquot of the clear supernatant is carefully withdrawn, diluted appropriately, and filtered through a 0.22 μm syringe filter.[18][19]
-
Quantification: The concentration of dissolved Albendazole in the filtrate is determined using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, typically at a wavelength of 308 nm.[18][19]
Thermal Analysis (Melting Point)
Differential Thermal Analysis (DTA) and standard melting point apparatus are used for thermal characterization.
-
DTA Protocol: A small, accurately weighed sample of Albendazole is placed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The DTA curve records the temperature difference between the sample and an inert reference, revealing an endothermic event corresponding to the melting point.[4]
-
Capillary Method: A small amount of finely powdered Albendazole is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus, and the temperature is slowly increased. The range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded as the melting point.[20]
Solid-State Characterization
Techniques such as X-ray Powder Diffraction (XRPD) and Scanning Electron Microscopy (SEM) are crucial for understanding the solid-state properties of Albendazole, including crystallinity and morphology.
-
X-ray Powder Diffraction (XRPD): The sample is exposed to monochromatic X-ray radiation. The diffraction pattern, a plot of scattered intensity versus the diffraction angle (2θ), is recorded. The resulting pattern provides information on the crystalline or amorphous nature of the sample and can identify different polymorphic forms.[4]
-
Scanning Electron Microscopy (SEM): The sample is mounted on a stub and coated with a conductive material. A focused beam of electrons scans the surface of the sample, and the resulting signals are collected to form an image. SEM analysis reveals the surface topography, particle size, and crystal morphology, noting that Albendazole crystals often show a strong tendency to aggregate.[4]
Visualized Pathways and Workflows
The following diagrams, rendered using Graphviz, illustrate the mechanism of action, metabolic fate, and a typical experimental workflow for the analysis of Albendazole.
Mechanism of Action Pathway
Albendazole exerts its anthelmintic effect by disrupting the cellular functions of the parasite.[21] It selectively binds to the colchicine-sensitive site of β-tubulin, a protein subunit of microtubules.[22][23] This binding inhibits the polymerization of tubulin into microtubules, which are essential for cellular integrity and glucose uptake.[21][23] The disruption leads to a depletion of the parasite's glycogen (B147801) stores and a reduction in ATP production, ultimately causing immobilization and death.[5][22]
Metabolic Pathway
Upon oral administration, Albendazole is poorly absorbed but rapidly undergoes extensive first-pass metabolism in the liver.[24] It is oxidized primarily by cytochrome P450 enzymes and flavin-containing monooxygenases into its main active metabolite, Albendazole Sulfoxide (ABZSO).[25] ABZSO is responsible for the systemic anthelmintic activity. It is subsequently oxidized further to the inactive metabolite, Albendazole Sulfone (ABZSO₂).[26][27]
Experimental Workflow for Solubility Analysis
The workflow for determining Albendazole's solubility involves several distinct stages, from sample preparation to final quantification, ensuring accurate and reproducible results.
References
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